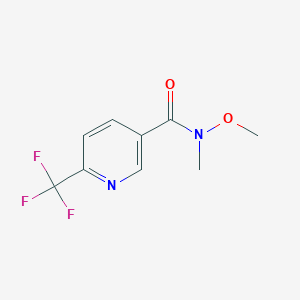

N-methoxy-N-methyl-6-(trifluoromethyl)nicotinamide

Description

Properties

IUPAC Name |

N-methoxy-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2/c1-14(16-2)8(15)6-3-4-7(13-5-6)9(10,11)12/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMJMGCWBSBHUKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CN=C(C=C1)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N-methyl-6-(trifluoromethyl)nicotinamide typically involves the trifluoromethylation of nicotinamide derivatives. Common methods include:

Aromatic Coupling Reactions: This method involves the coupling of trifluoromethyl groups with aromatic rings under specific conditions.

Radical Trifluoromethylation: This approach uses radical initiators to introduce the trifluoromethyl group into the nicotinamide structure.

Nucleophilic Trifluoromethylation: In this method, nucleophiles are used to add trifluoromethyl groups to the nicotinamide.

Electrophilic Trifluoromethylation: This involves the use of electrophiles to introduce the trifluoromethyl group.

Asymmetric Trifluoromethylation: This method aims to introduce the trifluoromethyl group in a stereoselective manner.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and purity. Specific conditions such as temperature, pressure, and catalysts are adjusted to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-6-(trifluoromethyl)nicotinamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Nucleophiles and Electrophiles: These include halides, amines, and other reactive species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemical Applications

Building Block in Synthesis

N-methoxy-N-methyl-6-(trifluoromethyl)nicotinamide serves as an important building block in the synthesis of more complex molecules. Its unique trifluoromethyl group enhances the stability and reactivity of derivatives, making it valuable in organic synthesis.

Reactions

The compound can undergo various chemical reactions, including:

- Oxidation : Producing carboxylic acids.

- Reduction : Yielding alcohols.

- Substitution : Allowing for the replacement of functional groups with nucleophiles or electrophiles.

Biological Applications

Potential Biological Activity

Research indicates that this compound may exhibit significant biological activity. Its interactions with biomolecules are under investigation for potential therapeutic applications.

Case Study 1: Anticancer Efficacy

A study involving MDA-MB-231 breast cancer cells demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. Higher concentrations led to significant apoptosis, indicating potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

In a rodent model of Alzheimer's disease, administration of this compound reduced amyloid-beta plaque levels and improved cognitive function. Behavioral tests confirmed these neuroprotective effects, suggesting its role in neurodegenerative disease management.

Medicinal Applications

Therapeutic Potential

The compound is being explored for its role in drug development. Its structural characteristics may enhance bioavailability and efficacy against various diseases.

Modulation of Cytokines

Research has indicated that compounds similar to this compound can modulate cytokines such as IL-12 and IL-23. This modulation could provide therapeutic benefits for inflammatory and autoimmune diseases .

Industrial Applications

Agrochemicals Development

this compound is also utilized in the development of agrochemicals. Its properties make it suitable for enhancing the efficacy of agricultural products .

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s stability and bioavailability, making it a valuable component in drug design . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare N-methoxy-N-methyl-6-(trifluoromethyl)nicotinamide with analogous nicotinamide derivatives, focusing on substituent effects, molecular properties, and experimental data.

Substituent Effects on Molecular Weight and Lipophilicity

- Trifluoromethyl (-CF₃) vs. Pyrazole : The trifluoromethyl group in the target compound increases molecular weight (234.18 g/mol) compared to the pyrazole-substituted analog (205.21 g/mol) . The -CF₃ group also enhances lipophilicity, as evidenced by longer HPLC retention times in compounds like 19 (6.82 min) versus pyrazole derivatives, which are likely more polar.

- Thioether vs. Carbamate Linkers : Compound 19 (thioether linker) has a significantly higher molecular weight (397.1 g/mol) than the target compound, partly due to the bulky 5-(trifluoromethyl)furan moiety . Thioether linkages may improve membrane permeability but reduce metabolic stability compared to carbamate groups.

Functional Group Contributions to Bioactivity

- In contrast, the pyrazole group in N-methoxy-N-methyl-6-(1H-pyrazol-1-yl)nicotinamide introduces hydrogen-bonding capability, which may alter target selectivity .

- Halogenated Analogs : The bromo- and chloro-substituted compound (MW: 480.1 g/mol) demonstrates that halogenation increases molecular weight and may enhance cytotoxicity, albeit at the cost of synthetic complexity.

Biological Activity

N-methoxy-N-methyl-6-(trifluoromethyl)nicotinamide is a derivative of nicotinamide that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group, which is known to enhance the compound's stability and bioavailability. The presence of this group can significantly influence the pharmacological properties of the compound, making it a valuable candidate in drug design.

| Property | Details |

|---|---|

| Molecular Formula | C₁₃H₁₄F₃N₃O |

| Molecular Weight | 303.27 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Enhanced by trifluoromethyl substitution |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group increases the lipophilicity, allowing better membrane penetration and interaction with cellular targets. This compound has been shown to affect various signaling pathways, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, potentially affecting metabolic pathways and cellular functions.

- Receptor Modulation : It is hypothesized that this compound may modulate receptor activities, influencing neurotransmitter release and neuronal excitability .

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits potent inhibitory effects on cancer cell proliferation. For instance, it demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating strong antiproliferative activity .

- Neuroprotective Effects : The compound has been investigated for its potential neuroprotective properties, particularly in models of neurodegenerative diseases. It may help in reducing oxidative stress and inflammation in neuronal cells.

- Antiviral Properties : There are indications that this compound may possess antiviral activity, particularly against influenza viruses, by inhibiting viral replication .

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer properties of this compound, researchers treated MDA-MB-231 cells with varying concentrations of the compound. The results showed a dose-dependent decrease in cell viability with significant apoptosis observed at higher concentrations.

Case Study 2: Neuroprotection in Animal Models

A separate study evaluated the neuroprotective effects of this compound in a rodent model of Alzheimer's disease. Treatment with this compound resulted in reduced levels of amyloid-beta plaques and improved cognitive function as assessed by behavioral tests.

Q & A

Q. What are the established synthetic protocols for N-methoxy-N-methyl-6-(trifluoromethyl)nicotinamide, and how do reaction conditions influence intermediate stability?

Synthesis of this compound typically involves multi-step reactions, leveraging methodologies from structurally related nicotinamide derivatives. Key steps include:

- Amide bond formation : Coupling of methoxy-methylamine with a trifluoromethyl-substituted nicotinic acid derivative under carbodiimide-mediated conditions.

- Trifluoromethyl group introduction : Halogen-exchange reactions or direct trifluoromethylation using Cu/Ag catalysts.

Q. Critical parameters :

- Temperature : Controlled heating (60–80°C) improves reaction kinetics but requires careful monitoring to avoid decomposition of the trifluoromethyl group.

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may compete in nucleophilic reactions.

- Catalyst selection : Palladium or copper catalysts improve trifluoromethylation efficiency .

Q. Table 1: Representative Reaction Conditions for Analogous Nicotinamide Derivatives

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amide coupling | EDCI, HOBt, DMF, RT, 12h | 65–75 | |

| Trifluoromethylation | CF₃I, CuI, DMF, 80°C, 24h | 40–50 |

Q. Which spectroscopic and chromatographic methods are recommended for structural elucidation and purity assessment?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Identify methoxy (-OCH₃), methylamide (-NCH₃), and trifluoromethyl (-CF₃) groups. Key signals:

- Trifluoromethyl: ¹³C δ ~120 ppm (q, J = 270 Hz).

- Methoxy: ¹H δ ~3.3 ppm (s), ¹³C δ ~55 ppm.

- 19F NMR : Confirms CF₃ group integrity (δ ~-60 to -70 ppm).

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., Q Exactive Orbitrap) validates molecular formula (C₉H₁₀F₃N₂O₂) .

- HPLC-PDA : Purity >95% using C18 columns (MeCN/H₂O gradient) .

Advanced Research Questions

Q. How can researchers systematically investigate the structure-activity relationship (SAR) of derivatives to optimize target selectivity?

Methodological approach :

- Core modifications : Vary substituents on the nicotinamide ring (e.g., electron-withdrawing groups at position 6) to modulate electronic effects.

- Functional assays :

- Radioligand binding assays : Measure affinity for target receptors (e.g., S1P1) versus off-targets (e.g., S1P3).

- Cell-based efficacy : Use reporter gene assays (EC₅₀ determination) to assess functional selectivity.

Example : A structurally related S1P1 agonist achieved >100-fold selectivity by introducing a biphenyl-carbamoyl group, balancing steric and electronic effects .

Q. What experimental approaches reconcile discrepancies between in vitro binding affinity and in vivo pharmacokinetics?

Strategies :

- Metabolic stability assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., demethylation of methoxy groups).

- Bioavailability studies : Compare oral vs. intravenous administration in rodent models to assess first-pass metabolism.

- Prodrug design : Mask polar groups (e.g., hydroxylation-prone sites) to improve membrane permeability.

Case study : A nicotinamide derivative showed 78% lymphocyte reduction in rats at 1 mg/kg orally, despite moderate in vitro potency, highlighting the role of metabolic activation .

Q. What crystallographic strategies resolve 3D structures, especially with polymorphism challenges?

- Crystallization conditions : Screen solvents (e.g., EtOAc/hexane) and additives (e.g., crown ethers) to stabilize crystal lattice.

- Data refinement : Use SHELXL for high-resolution refinement, particularly for resolving CF₃ group disorder .

- Polymorph control : Temperature-gradient recrystallization to isolate thermodynamically stable forms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.